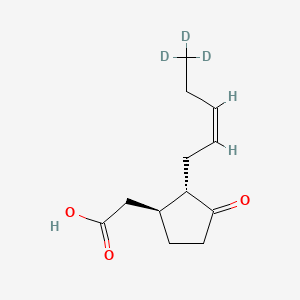
1,4-Bis(tert-boc)piperazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(tert-boc)piperazine-d8 is a deuterated derivative of 1,4-Bis(tert-boc)piperazine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-boc)piperazine-d8 can be synthesized through a multi-step process. One common method involves the protection of piperazine with tert-butoxycarbonyl (Boc) groups, followed by the introduction of deuterium atoms. The reaction typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form 1,4-Bis(tert-boc)piperazine.
Deuteration: The protected piperazine is then subjected to deuterium exchange reactions using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents, as well as optimized reaction conditions to ensure high yield and purity of the final product. The production process is typically carried out in specialized facilities equipped with advanced analytical and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(tert-boc)piperazine-d8 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine acts as a nucleophile.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free piperazine.
Coupling Reactions: It can undergo coupling reactions with aryl halides to form aryl-substituted piperazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reaction conditions typically involving a base such as potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, are often employed.
Major Products Formed
Substitution Reactions: The major products are alkyl or aryl-substituted piperazines.
Deprotection Reactions: The major product is free piperazine.
Coupling Reactions: The major products are aryl-substituted piperazines.
Scientific Research Applications
1,4-Bis(tert-boc)piperazine-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its stable isotope labeling.
Medicine: It is employed in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(tert-boc)piperazine-d8 depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, where it undergoes various transformations to yield the desired products. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing valuable insights into reaction pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(tert-boc)piperazine: The non-deuterated version of the compound.
1-Boc-piperazine: A mono-protected piperazine derivative.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic piperazine derivative.
Uniqueness
1,4-Bis(tert-boc)piperazine-d8 is unique due to its stable isotope labeling, which makes it particularly useful in studies involving reaction mechanisms and kinetics. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in certain applications.
Properties
IUPAC Name |
ditert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3/i7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXEBCFDJQGOH-UFBJYANTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)





![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
